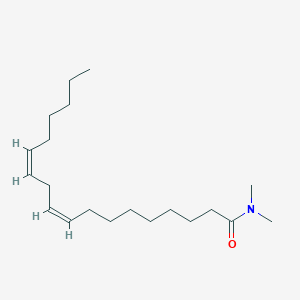

9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)-

Overview

Description

9,12-Octadecadienamide, N,N-dimethyl-, (9Z,12Z)- is a chemical compound with the molecular formula C20H37NO . It falls under the category of amides and is characterized by its long hydrocarbon chain and the presence of a double bond at positions 9 and 12. The compound is also known by other names, including N,N-dimethyloctadeca-9,12-dienamide and (Z,Z)-N,N-bis(2-hydroxyethyl)-9,12-octadecadienamide .

Scientific Research Applications

1. Chemical Analysis and Derivatization

9,12-Octadecadienamide and its derivatives have been studied for their unique chemical properties. For instance, Carballeira and Cruz (1996) investigated the dimethyl disulfide derivatization of ethyl (9Z,12Z)-9,12-octadecadienoate. Their research revealed that each configurational isomer displayed a unique gas chromatography trace, enabling determination of double bond stereochemistry in octadecadienoates through this derivatization method (Carballeira & Cruz, 1996).

2. Natural Products and Secondary Metabolites

The compound has been identified in natural products, particularly in Lepidium meyenii (Maca). McCollom et al. (2005) analyzed macamides in Maca samples and identified compounds such as n-benzyl-(9Z, 12Z)-octadecadienamide. Their work contributes to the understanding of the chemical composition of Maca and its potential health benefits (McCollom et al., 2005).

3. Quality Control in Herbal Medicine

Shu et al. (2015) focused on the quality control of Maca, establishing standards for various chemical components, including 9,12-Octadecadienamide. Their work is significant for ensuring the quality and consistency of herbal products (Shu et al., 2015).

4. Marker for Lipid Peroxidation

9,12-Octadecadienamide and its hydroxy derivatives have been investigated as markers for lipid peroxidation. Spiteller and Spiteller (1997) researched the stability of these compounds under various oxidation conditions, which could be crucial in understanding oxidative stress in biological systems (Spiteller & Spiteller, 1997).

5. Pharmaceutical and Biomedical Analysis

Zhong et al. (2019) studied the preparation and thermal stability of macamides, including n-benzyl-(9Z, 12Z)-octadecadienamide, using high-speed countercurrent chromatography. This research is essential for the development of pharmaceutical products derived from Maca (Zhong et al., 2019).

6. Role in Endocannabinoid System

The interaction of 9,12-Octadecadienamide derivatives with the mammalian endocannabinoid system has been explored. Hajdu et al. (2014) isolated compounds from Lepidium meyenii and assessed their effects on major protein targets in the ECS network, highlighting the potential therapeutic applications of these compounds (Hajdu et al., 2014).

properties

IUPAC Name |

(9Z,12Z)-N,N-dimethyloctadeca-9,12-dienamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h8-9,11-12H,4-7,10,13-19H2,1-3H3/b9-8-,12-11- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUQUVLUBPUQOI-MURFETPASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

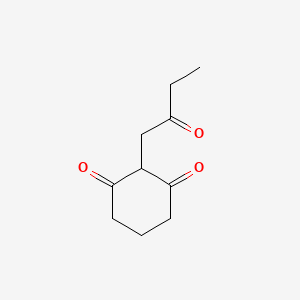

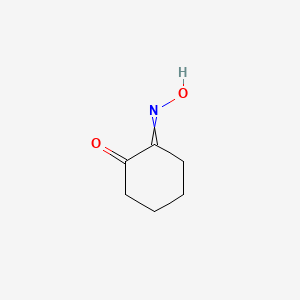

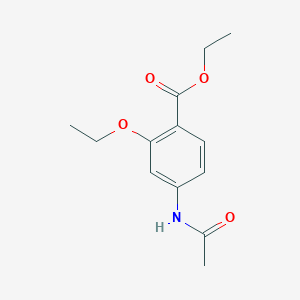

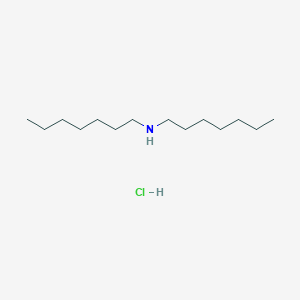

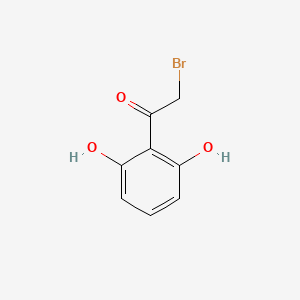

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3255088.png)

![Anthra[2,3-b]benzo[d]thiophene](/img/structure/B3255102.png)

![1-[4-(1h-Imidazol-2-yl)phenyl]ethanone](/img/structure/B3255113.png)